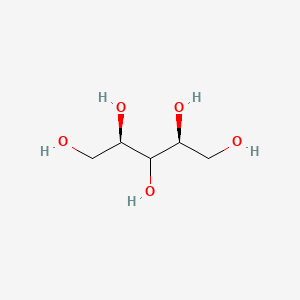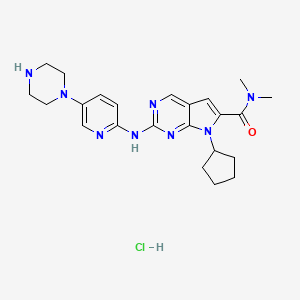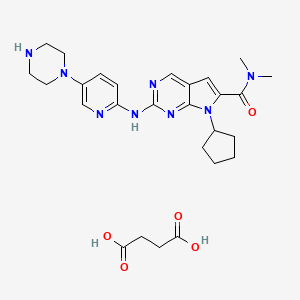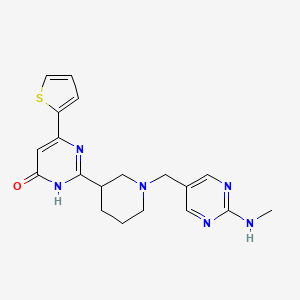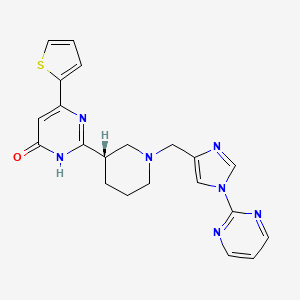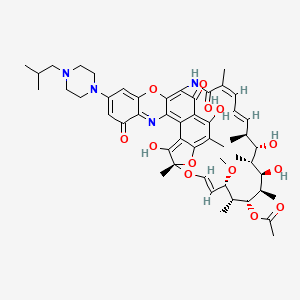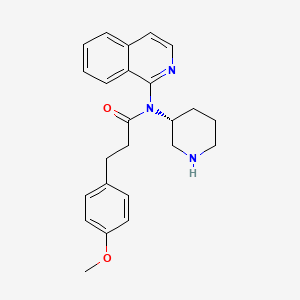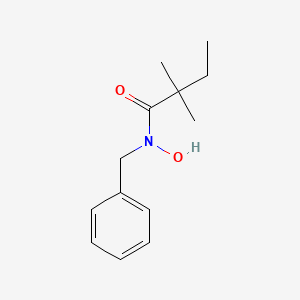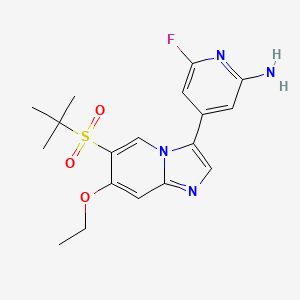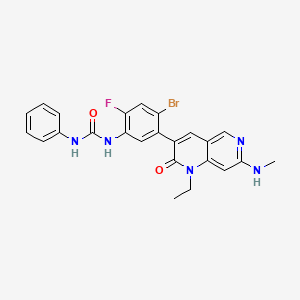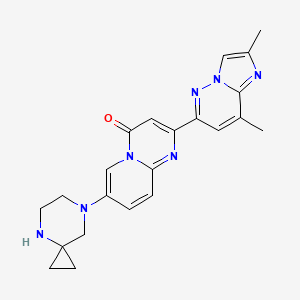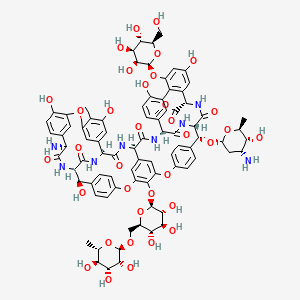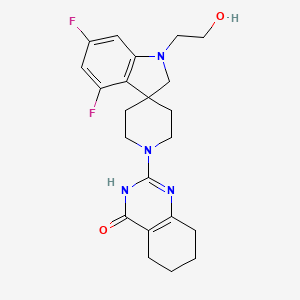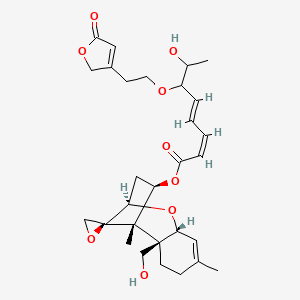
Roridin L2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Roridin L2 is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a member of the trichothecene family, known for their potent toxic effects on eukaryotic cells. This compound has a complex molecular structure with the formula C29H38O9 and a molecular weight of 530.60 g/mol .
科学的研究の応用
Roridin L2 has several applications in scientific research:
Safety and Hazards
将来の方向性
作用機序
ロリジン L2は、真核細胞のタンパク質合成を阻害することによって毒性作用を発揮します。リボソームのペプチジル転移酵素中心に結合し、翻訳中のポリペプチド鎖の伸長を阻害します。 この阻害は、細胞ストレス、アポトーシス、および炎症を引き起こします . この化合物は、活性酸素種(ROS)を生成することによって酸化ストレスも誘発し、細胞毒性作用にさらに寄与しています .
類似化合物:
- ロリジン A
- ロリジン E
- サトラトキシン G
- ベルカリン J
比較: ロリジン L2は、これらの化合物の中でも、その特定の構造的特徴と生合成経路によって特徴付けられています。 ロリジン Aとロリジン Eは、類似のマクロサイクリック構造を共有していますが、ロリジン L2は、C-4に結合した延長された炭素鎖によって区別されます . サトラトキシン Gとベルカリン Jもトリコテセンファミリーに属していますが、毒性力と分子標的に違いがあります .
ロリジン L2の独特な構造と生合成起源は、マクロサイクリックトリコテセンの多様な効果を研究するための貴重な化合物となっています。
生化学分析
Biochemical Properties
Roridin L2, like other trichothecenes, is known to interact with various biomolecules. Its molecular weight is 530.60
Cellular Effects
This compound has been associated with various cellular effects. It is known to induce oxidative stress-associated pathways . It has also been linked to neurotoxicity, causing neuronal cell apoptosis and inflammation .
Molecular Mechanism
It is known that trichothecenes, the group of toxins to which this compound belongs, can cause detrimental changes in cells, resulting in alterations in second messenger systems through damaging membrane receptors .
Temporal Effects in Laboratory Settings
It is known that trichothecenes, including this compound, are stable and resistant to degradation .
Dosage Effects in Animal Models
Trichothecenes are known to cause a variety of effects in animals, including hematopoietic, radiomimetic, gastric and intestinal lesions, and immune-suppression .
Metabolic Pathways
Trichothecenes are known to disrupt important metabolic pathways, compromising physiological functions including growth, development, and reproduction .
Transport and Distribution
It is known that trichothecenes can incorporate into membrane structures, causing various detrimental changes .
Subcellular Localization
It is known that trichothecenes can cause detrimental effects on DNA, RNA, and protein synthesis, which can impact every cell in the body .
準備方法
Synthetic Routes and Reaction Conditions: Roridin L2 is primarily obtained through the cultivation of Stachybotrys chartarum. The fungus is grown on various substrates, including building materials like fiberglass and wallpaper . The production of this compound involves the biosynthesis of precursor compounds, which are then converted into the final product through enzymatic reactions within the fungal cells .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be isolated from fungal cultures using chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
化学反応の分析
反応の種類: ロリジン L2は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子中に存在するヒドロキシル基を修飾することができます。
還元: 還元反応は、構造内のカルボニル基に影響を与える可能性があります。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)。
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。
置換試薬: ハロアルカン、アシルクロリド.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成され、還元によってアルコールが生成される可能性があります .
4. 科学研究への応用
ロリジン L2は、科学研究においていくつかの応用があります。
類似化合物との比較
- Roridin A
- Roridin E
- Satratoxin G
- Verrucarin J
Comparison: Roridin L2 is unique among these compounds due to its specific structural features and biosynthetic pathway. While Roridin A and Roridin E share similar macrocyclic structures, this compound is distinguished by its extended carbon chain linked at C-4 . Satratoxin G and Verrucarin J also belong to the trichothecene family but differ in their toxic potency and molecular targets .
This compound’s distinct structure and biosynthetic origin make it a valuable compound for studying the diverse effects of macrocyclic trichothecenes.
特性
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?
A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, this compound demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas this compound did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while this compound, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.
Q2: Can this compound be found in straw, and if so, at what levels?
A2: A study investigating the presence of various mycotoxins in straw samples across Germany found this compound in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and this compound, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that this compound, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.
Q3: How is this compound produced and purified for research purposes?
A3: Researchers have developed a method for producing and isolating this compound from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of this compound is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure this compound for further investigation of its properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
